molecular formula C14H9NO2 B029347 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one CAS No. 67592-40-9

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Cat. No. B029347
CAS RN: 67592-40-9
M. Wt: 223.23 g/mol
InChI Key: RFJVOUZINWUTIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, an important intermediate of the anti-cancer drug Vatalanib, involves the reaction of phthalic anhydride with 4-picoline. This process uses dodecane as the solvent and ZnCl2 as the catalyst at 190°C for 24 hours, achieving a yield of 90.6% (Du Hong-guang, 2013).

Molecular Structure Analysis

Structural studies have been conducted on related 3-hydroxy-pyridinones to understand their molecular configurations, bond lengths, angles, and hydrogen bonding. These studies, although not directly on 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, provide insights into the molecular geometry and stability of similar compounds through X-ray diffraction and spectroscopic methods (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Reactions and Properties

The compound exhibits interesting chemical behavior, including excited-state intramolecular proton transfer (ESIPT) reactions, as observed in a related compound, 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one. These reactions are influenced by the formation of hydrogen bonds and the electronic state of the molecule, leading to distinctive emission properties (Chen et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. While specific data on 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is scarce, related research on 3-hydroxy-pyridinones offers insights into how such compounds generally behave in terms of solubility and crystallinity, which are crucial for drug formulation and material science applications (Zhang, Rettig, & Orvig, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Studies on similar compounds highlight the significance of aromaticity, intra-molecular hydrogen bonding, and tautomeric stability, which could also apply to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (Zborowski, Mohammadpour, Sadeghi, & Proniewicz, 2013).

Scientific Research Applications

  • Field: Molecular Simulation

    • Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in molecular simulations .
    • Method: These molecules are intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules are placed between SO3H groups of the host layers .
    • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Field: Medicinal Chemistry

    • Application: Synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Method: Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
    • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Field: Pharmacology

    • Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
    • Method: The method involves the design and synthesis of novel heterocyclic compounds with potential biological activities .
    • Results: The results of the biological activities evaluation are not specified in the source .
  • Field: Non-linear Optics

    • Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in non-linear optics .
    • Method: These molecules are intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules are placed between SO3H groups of the host layers .
    • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Field: Organic Synthesis

    • Application: The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
    • Method: Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .
    • Results: The results of the reaction are not specified in the source .

Future Directions

The interplay between two HB conformers in “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” may find future applications such as the recognition of organic Lewis acid/base in organic solvents .

properties

IUPAC Name

3-hydroxy-2-pyridin-4-ylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDMVMGNNVIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Synthesis routes and methods

Procedure details

The production of, for example, 4-(4-pyridylmethyl)-1(2H)-phthalazinone is carried out according to previously known methods by the reaction of phthalic acid anhydride and 4-methylpyridine at about 200° C. and subsequent reaction of the condensation product that is obtained (γ-pyrophthalone) with excess hydrazine at 130° C. (DE AS 1 061 788). Drawbacks of these methods are the low yield (<50%), low product quality and primarily the necessarily very high temperature of the condensation reaction, which makes very difficult an industrial-scale application of the methods.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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